2-(2-carboxycyclopropaneamido)benzoic acid
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Overview
Description
2-(2-carboxycyclopropaneamido)benzoic acid: is an organic compound with the molecular formula C12H11NO5 It is a derivative of benzoic acid, featuring a cyclopropane ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-carboxycyclopropaneamido)benzoic acid typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable precursor with a cyclopropanating agent such as diazomethane.
Amidation: The cyclopropane derivative is then reacted with an amine to form the amide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-carboxycyclopropaneamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-carboxycyclopropaneamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-carboxycyclopropaneamido)benzoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with a single carboxylic acid group.
Cyclopropanecarboxylic acid: Contains a cyclopropane ring and a carboxylic acid group but lacks the amide linkage.
2-aminobenzoic acid: Features an amino group instead of the cyclopropane ring.
Uniqueness
2-(2-carboxycyclopropaneamido)benzoic acid is unique due to its combination of a cyclopropane ring, an amide linkage, and a carboxylic acid group. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[(2-carboxycyclopropanecarbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10(7-5-8(7)12(17)18)13-9-4-2-1-3-6(9)11(15)16/h1-4,7-8H,5H2,(H,13,14)(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBZACSQAXLFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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